

GA3-AM Protocol for In Vitro Cell Culture: Application Notes and Protocols

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Compound of Interest				
Compound Name:	GA3-AM			
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Introduction

The **GA3-AM** chemically inducible dimerization (CID) system is a powerful tool for rapidly and reversibly controlling protein-protein interactions within living cells.[1][2] This system is based on the plant hormone gibberellic acid (GA3) and its cellular receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1), and a DELLA protein, GAI (GIBBERELLIN INSENSITIVE).[1] The cell-permeable analog, GA3-acetoxymethyl ester (**GA3-AM**), acts as the chemical inducer. A key advantage of the **GA3-AM** system is its orthogonality to the commonly used rapamycin-based CID system, allowing for the independent control of two separate dimerization events within the same cell.[1][2] Its rapid kinetics, with dimerization occurring within seconds to minutes, provides precise temporal control over cellular processes.[1]

Mechanism of Action

The **GA3-AM** system relies on a three-component system engineered into mammalian cells:

- GA3-AM: A cell-permeable derivative of gibberellic acid. Once inside the cell, ubiquitous
 intracellular esterases cleave the acetoxymethyl (AM) group, releasing the active GA3
 molecule.[1]
- GID1 (Gibberellin Insensitive Dwarf 1): A soluble receptor protein that, upon binding to GA3, undergoes a conformational change.



 GAI (Gibberellin Insensitive): A DELLA protein fragment that is recognized and bound by the GA3-GID1 complex.

Proteins of interest are genetically fused to GAI and GID1. In the absence of **GA3-AM**, these fusion proteins remain separate. The addition of **GA3-AM** to the cell culture medium leads to the formation of a stable GAI-GA3-GID1 ternary complex, thus bringing the proteins of interest into close proximity and triggering downstream signaling events.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the **GA3-AM** CID system for easy reference and experimental design.

Table 1: GA3-AM Chemical and Physical Properties

Property	Value	Reference
Molecular Weight	418.44 g/mol	[2]
Formula	C22H26O8	[2]
Solubility	Soluble to 100 mM in DMSO and ethanol	[2]
Storage	Store at -20°C as a solid or in solution	[2]

Table 2: In Vitro Performance Characteristics of the GA3-AM System



Parameter	Value	Cell Type	Reference
EC ₅₀ for Dimerization	310 nM	HeLa	[1][2]
Time to Dimerization	Seconds to ~60 seconds	HeLa	[1]
Effective Concentration Range	10 μM - 100 μΜ	HeLa, COS-7	[1]
Reversibility	Reversible upon washout	Not specified	
Orthogonality	Orthogonal to Rapamycin/FKBP/FR B system	HeLa	[1][2]

Table 3: Recommended GA3-AM Concentrations for Specific Applications

Application	Recommended Concentration	Incubation Time	Cell Type	Reference
Inducible Protein Translocation	10 μM - 100 μM	5 - 60 minutes	HeLa, COS-7	[1]
Inducible Protein Degradation	10 μM - 50 μM	4 - 24 hours	HEK293	
Logic Gate Operations	100 μΜ	Seconds to minutes	HeLa	[1]

Experimental Protocols

Protocol 1: Preparation of GA3-AM Stock Solution

Reconstitution: Dissolve GA3-AM powder in sterile DMSO to a final concentration of 10-100 mM. For example, to make a 10 mM stock solution, dissolve 4.18 mg of GA3-AM in 1 mL of DMSO.



 Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months.

Protocol 2: General Protocol for Inducing Protein Dimerization in Cultured Cells

- Cell Seeding: Seed mammalian cells expressing the GAI and GID1 fusion constructs onto an appropriate culture vessel (e.g., multi-well plate, petri dish, or coverslip for imaging). Allow the cells to adhere and reach the desired confluency (typically 50-80%).
- Starvation (Optional): For signaling studies, it may be beneficial to serum-starve the cells for
 2-4 hours prior to induction to reduce background signaling.
- Preparation of Working Solution: Dilute the **GA3-AM** stock solution in pre-warmed, serum-free or complete cell culture medium to the desired final concentration (e.g., 10 μM).
- Induction: Remove the existing medium from the cells and replace it with the medium containing **GA3-AM**.
- Incubation: Incubate the cells for the desired period (from seconds to hours) at 37°C in a CO₂ incubator.
- Analysis: Proceed with downstream analysis, such as live-cell imaging, immunoprecipitation, western blotting, or functional assays.

Protocol 3: Protocol for Reversible Dimerization (Washout)

- Induction: Induce dimerization as described in Protocol 2.
- Washout: To reverse the dimerization, aspirate the GA3-AM-containing medium.
- Wash Steps: Gently wash the cells three times with pre-warmed, serum-free medium or phosphate-buffered saline (PBS).
- Fresh Medium: Add fresh, pre-warmed complete culture medium to the cells.



 Monitoring Reversal: Monitor the dissociation of the protein complex over time using appropriate methods like FRET imaging or co-immunoprecipitation. The reversal time will depend on the off-rate of the GA3-GID1-GAI interaction.

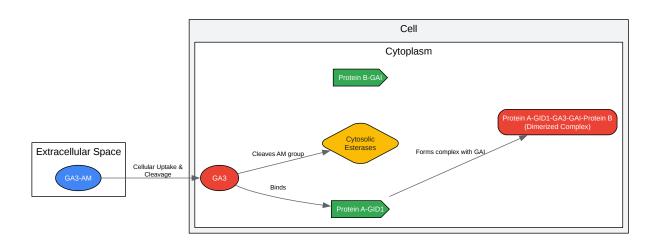
Protocol 4: Assessing Cell Viability after GA3-AM Treatment

It is recommended to assess the potential cytotoxicity of **GA3-AM** on your specific cell line, especially for long-term experiments.

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- Treatment: The following day, treat the cells with a range of **GA3-AM** concentrations (e.g., 1 μ M, 10 μ M, 50 μ M, 100 μ M) and a vehicle control (DMSO).
- Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).
- Viability Assay: Perform a standard cell viability assay, such as MTT, XTT, or a commercial kit that measures ATP levels (e.g., CellTiter-Glo®).
- Data Analysis: Calculate the percentage of viable cells relative to the vehicle control to determine if GA3-AM has a significant effect on cell viability at the concentrations and durations tested. At a concentration of 100 μM, GA3-AM did not induce detectable acidification in COS-7 cells, while a slight reduction in pH from 7.4 to 7.3 was observed in HeLa cells.[1]

Visualizations

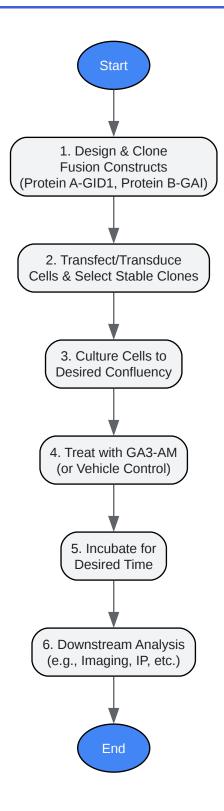




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Caption: Mechanism of GA3-AM induced protein dimerization.

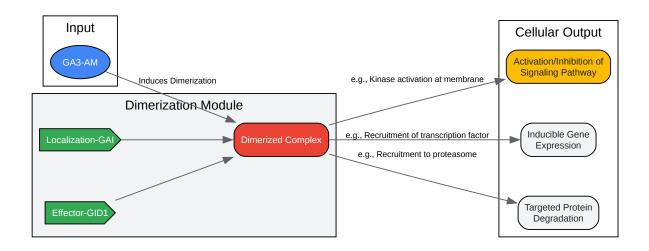




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Caption: General experimental workflow for using the GA3-AM CID system.





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Caption: Application of GA3-AM CID to control various signaling pathways.

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References

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